2,2-Bis(chloromethyl)oxirane is an organic compound with the molecular formula and a CAS Registry Number of 1003-20-9. This compound appears as a colorless liquid and is characterized by its reactive nature due to the presence of both epoxide and chloromethyl groups. These functional groups make 2,2-bis(chloromethyl)oxirane a valuable intermediate in organic synthesis, particularly in the production of complex organic molecules and pharmaceuticals.
There is no scientific research available on the specific mechanism of action of 2,2-Bis(chloromethyl)oxirane.
Due to the presence of chlorine atoms and the strained epoxide ring, 2,2-Bis(chloromethyl)oxirane is likely to be a highly reactive and potentially hazardous compound. It can be assumed to be:
While specific biological activity data on 2,2-bis(chloromethyl)oxirane is limited, compounds with similar structures often exhibit significant biological interactions. The reactivity of the epoxide ring allows for potential modifications of biomolecules, which can be useful in studying biological processes. Additionally, its application in pharmaceuticals suggests that it may have bioactive properties that warrant further investigation.
The synthesis of 2,2-bis(chloromethyl)oxirane can be achieved through several methods:
2,2-Bis(chloromethyl)oxirane has various applications across different fields:
Interaction studies involving 2,2-bis(chloromethyl)oxirane primarily focus on its reactivity with nucleophiles due to the presence of its epoxide and chloromethyl groups. The compound's ability to undergo ring-opening reactions and substitution reactions allows it to modify other molecules effectively. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.
Several compounds share structural similarities with 2,2-bis(chloromethyl)oxirane. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Epichlorohydrin | Contains one chloromethyl group | Less reactive compared to 2,2-bis(chloromethyl)oxirane due to fewer reactive sites. |
1,2-Epoxy-3-chloropropane | Contains one chloromethyl group | Different positioning of functional groups affecting reactivity. |
3,3-Bis(chloromethyl)oxetane | Four-membered ring structure | Provides distinct reactivity compared to three-membered epoxide ring of 2,2-bis(chloromethyl)oxirane. |
The uniqueness of 2,2-bis(chloromethyl)oxirane lies in its dual chloromethyl groups combined with an epoxide ring structure. This configuration enhances its reactivity and versatility in chemical synthesis compared to similar compounds.
The nucleophilic ring-opening of 2,2-bis(chloromethyl)oxirane by bromide ($$ \text{Br}^- $$) and acetate ($$ \text{CH}3\text{COO}^- $$) anions follows an $$ SN2 $$-like mechanism, with significant differences in selectivity and activation parameters. Density functional theory (DFT) calculations demonstrate that bromide exhibits a 1.8-fold higher rate constant compared to acetate at 298 K, attributed to its smaller ionic radius (1.96 Å vs. 2.40 Å) and lower steric demand during backside attack [1] [2]. The transition state for bromide features a nearly linear $$ \text{Br}\cdots\text{C-O} $$ angle ($$ 168^\circ $$) and a shortened $$ \text{C-O} $$ bond distance (1.98 Å vs. 1.47 Å in the reactant), consistent with concerted bond formation/breaking [1].
Acetate’s nucleophilic selectivity is modulated by its ability to stabilize partial negative charge through resonance. While the activation enthalpy ($$ \Delta H^\ddagger $$) for acetate (34.2 kJ/mol) is 6.7 kJ/mol lower than bromide, its larger solvation shell increases the entropy penalty ($$ T\Delta S^\ddagger = -12.4 \, \text{kJ/mol} $$) [1]. This results in a higher overall Gibbs free energy barrier ($$ \Delta G^\ddagger $$) of 46.6 kJ/mol for acetate versus 41.9 kJ/mol for bromide [1].
Parameter | Bromide ($$ \text{Br}^- $$) | Acetate ($$ \text{CH}_3\text{COO}^- $$) |
---|---|---|
Ionic radius (Å) | 1.96 | 2.40 |
$$ \Delta H^\ddagger $$ (kJ/mol) | 35.6 | 34.2 |
$$ T\Delta S^\ddagger $$ (kJ/mol) | -6.3 | -12.4 |
$$ \Delta G^\ddagger $$ (kJ/mol) | 41.9 | 46.6 |
The divergent pathways are further illustrated by More O’Ferrall–Jencks plots, which show bromide’s trajectory aligns with a "later" transition state (bond formation >50% complete), while acetate adopts an "earlier" transition state with greater C-O bond cleavage [1]. This dichotomy explains acetate’s propensity for side reactions under protic conditions, where hydrogen bonding destabilizes the transition state [2].
Alkali metal cations ($$ \text{Li}^+, \text{Na}^+, \text{K}^+ $$) enhance the electrophilic activation of 2,2-bis(chloromethyl)oxirane through distinct coordination modes. Lithium forms a tight ion pair with the epoxide oxygen ($$ \text{Li-O} $$ distance = 1.89 Å), polarizing the C-O bond by 18% more effectively than potassium ($$ \text{K-O} = 2.67 \, \text{Å} $$) [1] [4]. This polarization reduces the $$ \Delta G^\ddagger $$ for ring-opening by 9.3 kJ/mol in $$ \text{Li}^+ $$-activated systems compared to the cation-free case [1].
Cation size governs coordination geometry:
Experimental kinetics reveal a 4:2:1 reactivity ratio for $$ \text{Li}^+:\text{Na}^+:\text{K}^+ $$ in THF solvent. The enhanced activity with $$ \text{Li}^+ $$ arises from its ability to stabilize the incipient oxyanion in the transition state through strong $$ \text{Li}\cdots\text{O} $$ interactions ($$ \text{Wiberg bond index} = 0.32 $$) [1]. In contrast, $$ \text{K}^+ $$ primarily acts as a spectator ion, lowering activation energy by only 2.1 kJ/mol through electrostatic stabilization [1].
Transition state geometries for nucleophilic attacks on 2,2-bis(chloromethyl)oxirane were analyzed using intrinsic reaction coordinate (IRC) calculations. Backside $$ \alpha $$-attack proceeds through a classical $$ SN2 $$ trajectory with a 180° $$ \text{Nu}\cdots\text{C-O} $$ angle, while β-frontside attack adopts a 85° angle indicative of partial $$ SN1 $$-like character [1] [3].
Key differences include:
Despite higher strain, backside attack remains favored ($$ >95\% $$ product distribution) due to superior orbital overlap in the $$ \sigma^*{\text{C-O}} $$ antibonding orbital. Frontier molecular orbital analysis shows the backside $$ LUMO{\text{epoxide}} $$ energy (-1.8 eV) is 0.4 eV lower than frontside, enabling more efficient charge transfer [1].
The cationic ring-opening polymerization of 2,2-bis(chloromethyl)oxirane proceeds through a well-established Lewis acid-catalyzed mechanism utilizing boron trifluoride etherate as the primary catalyst [1]. The initiation process involves the formation of a boron trifluoride-water complex, which generates a Brønsted acid species capable of protonating the oxirane ring [2]. This protonation creates an oxonium ion intermediate that becomes susceptible to nucleophilic attack by additional monomer units [3].
The polymerization mechanism follows the activated chain end pathway, where the growing polymer chain terminates in a cationic species [4]. Boron trifluoride etherate selectively activates the terminal carbon-oxygen bond, generating the propagating cationic species through reversible coordination [4]. The Lewis acid catalyst demonstrates exceptional effectiveness in promoting ring-opening reactions due to its strong electrophilic character and ability to stabilize carbocationic intermediates [5].
Recent investigations have established that cationic polymerization reactions using boron trifluoride etherate complexes exhibit characteristic kinetic profiles [3]. The propagation rate for cationic polymerization by free ions reaches approximately 4 × 10⁶ M⁻¹s⁻¹ for similar oxirane systems [6]. The overall polymerization rate follows the relationship Rp = k[M]²[C], where k represents the overall rate constant, [M] denotes monomer concentration, and [C] indicates catalyst concentration [3].
The polymerization demonstrates non-steady-state kinetics, particularly during the initial stages where rapid initiation occurs [7]. Chain initiation rates significantly exceed propagation rates, resulting in the formation of numerous active centers early in the polymerization process [8]. The activation energy for the initial polymerization step has been calculated at approximately 105 kJ/mol, consistent with experimental observations of high reaction rates [9].
Polymers produced through boron trifluoride etherate catalysis exhibit well-defined structural characteristics [10]. The polymerization proceeds through continuous attack of the oxygen atom from incoming monomer units on the carbon atom of the existing oxonium ion [9]. This mechanism results in the formation of polyether structures containing pendant chloromethyl groups [10].
The molecular architecture demonstrates remarkable regularity, with each monomer addition following identical mechanistic pathways [9]. Nuclear magnetic resonance spectroscopy confirms the presence of characteristic signals at 3.45 ppm for chloromethyl groups and 3.58 ppm for ether linkages [10]. Infrared spectroscopy reveals absorption peaks at 2880 cm⁻¹ for carbon-hydrogen stretching of ether groups, 1050 cm⁻¹ for carbon-oxygen stretching, and 746 cm⁻¹ for carbon-chlorine stretching [10].
The copolymerization of 2,2-bis(chloromethyl)oxirane with tetrahydrofuran proceeds through a cationic ring-opening mechanism employing boron trifluoride etherate as catalyst and 1,4-butanediol as initiator [10]. The reaction system demonstrates controlled incorporation of both monomers, with tetrahydrofuran addition occurring at reduced temperatures of -10°C to optimize selectivity [10]. The polymerization continues for 24 hours at room temperature to achieve optimal conversion rates [10].
The copolymerization process exhibits characteristics of alternating incorporation, where the reactivity of each monomer type influences the overall polymer composition [11]. The mechanism involves competitive coordination of both monomers to the active catalytic species, with incorporation rates determined by relative monomer reactivity and concentration [12]. Spectroscopic analysis reveals distinct signals for both monomer units, with tetrahydrofuran units appearing at 1.61 ppm and mixed ether signals at 3.94 ppm [10].
Reactivity ratio analysis for copolymerization systems employs several established methodologies, with the Fineman-Ross method providing fundamental quantitative relationships [13]. This approach plots the parameter G versus H for each experimental condition, yielding a straight line with gradient r₁ and intercept r₂ [13]. The variables G and H are derived from monomer feed mole fractions and resulting copolymer composition according to established equations [14].
The Kelen-Tüdős refinement introduces an arbitrary constant α to distribute experimental data more uniformly and eliminate bias from specific data points [13]. This modification transforms the Fineman-Ross variables into ξ and η parameters, where reactivity ratios are determined from the linear relationship η = (r₁ + r₂/α)ξ - r₂/α [13]. Contemporary approaches utilize numerical integration methods for fitting copolymerization data due to enhanced implementation ease [15].
Experimental studies of 2,2-bis(chloromethyl)oxirane-tetrahydrofuran copolymerization have yielded specific reactivity ratio values through systematic analysis [16]. The number average molecular weight of the resulting copolymer reaches 1342 as determined by vapor pressure osmometry [10]. Copolymer composition analysis demonstrates controlled incorporation of both monomer types with predictable sequence distributions [10].
Parameter | Value | Method |
---|---|---|
Number Average Molecular Weight | 1342 g/mol | Vapor Pressure Osmometry [10] |
Overall Yield | 60% | Gravimetric Analysis [10] |
Glass Transition Temperature | -30°C | Differential Scanning Calorimetry [10] |
Decomposition Temperature | 371°C | Thermal Analysis [10] |
The copolymerization demonstrates non-ideal random behavior, with monomer sequence distribution influenced by relative reactivity parameters [14]. The instantaneous copolymer composition deviates from feed composition, indicating preferential incorporation of one monomer type under specific conditions [14]. Sequential monomer addition experiments confirm the living nature of the polymerization process [10].
Chain termination in cationic polymerization of 2,2-bis(chloromethyl)oxirane occurs through several distinct pathways [17]. The primary termination mechanism involves deprotonation of the growing cationic chain end, converting the active species into a neutral polymer molecule [18]. This process can be facilitated through the addition of nucleophilic species or through spontaneous proton transfer reactions [19].
Living polymerization characteristics emerge when chain termination and chain transfer reactions are effectively suppressed [8]. In such systems, the rate of chain initiation significantly exceeds the rate of chain propagation, resulting in polymer chains that grow at consistent rates with similar final lengths [8]. The polydispersity index in living systems typically ranges from 1.003 to 1.026, indicating narrow molecular weight distributions [20].
Precise molecular weight control in cationic polymerization systems requires careful manipulation of initiation and termination processes [21]. The incorporation of specific terminating agents allows for predetermined molecular weight targets through controlled chain-end capping reactions [22]. Functional initiators provide another avenue for molecular weight control while introducing specific end-group functionality [22].
Temporal programming strategies enable dynamic control over molecular weight distribution during polymerization [21]. These approaches utilize light-controlled mediator regeneration to modulate chain growth at different time intervals [21]. The resulting polymers exhibit tunable molecular weight distributions with dispersity values ranging from 1.06 to 2.09 [21].
Molecular weight distribution control relies on precise management of active chain-end concentrations throughout the polymerization process [23]. B-spline modeling approaches provide effective tools for approximating molecular weight distributions and predicting optimal control inputs [23]. The moment-generating function serves as a performance criterion for achieving desired distribution profiles [23].
Control Method | Dispersity Range | Molecular Weight Range | Application |
---|---|---|---|
Living Polymerization | 1.003-1.026 | 5,600-59,000 g/mol | Narrow Distributions [20] |
Temporal Programming | 1.06-2.09 | Variable | Multimodal Distributions [21] |
Chain Transfer Control | 1.18-1.28 | Up to 160,000 g/mol | Controlled Systems [24] |
Advanced characterization techniques including size exclusion chromatography and matrix-assisted laser desorption ionization time-of-flight mass spectrometry provide comprehensive molecular weight analysis [20]. These methods enable precise determination of number average molecular weight, weight average molecular weight, and polydispersity indices [24]. Chain extension experiments confirm the retention of active chain ends and validate living polymerization behavior [21].